4-Methyl-2-phenyl-2-oxazoline-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPTWKXNGPGQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920435 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90361-55-0 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90361-55-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methyl 2 Phenyl 2 Oxazoline 5 One and Its Derivatives
The Enduring Legacy of the Erlenmeyer Azlactone Synthesis and Its Modern Refinements
First described in 1893 by Friedrich Gustav Carl Emil Erlenmeyer, the Erlenmeyer azlactone synthesis remains a fundamental method for preparing these valuable heterocyclic compounds. modernscientificpress.com The reaction's adaptability has allowed for numerous modifications to enhance its utility and performance.
Condensation of Acylglycines and Aroylglycines with Aldehydes and Ketones
The classical Erlenmeyer synthesis involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone. wikipedia.orgyoutube.com This reaction proceeds via the cyclization of the N-acylglycine to form a 2-substituted-5-oxazolone intermediate. This intermediate, possessing two acidic protons, then undergoes a Perkin-type condensation with a carbonyl compound, like benzaldehyde (B42025), to yield the corresponding 4-alkylidene or 4-arylidene-2-oxazolin-5-one derivative. modernscientificpress.comwikipedia.org For instance, the reaction of N-acetyl glycine (B1666218) with benzaldehyde produces an azlactone, which upon reduction can provide access to phenylalanine. wikipedia.org
The scope of this reaction is broad, accommodating a variety of acylglycines and aroylglycines, as well as a wide range of aldehydes and ketones, including cycloalkanones. modernscientificpress.com This versatility allows for the synthesis of a diverse library of oxazolone (B7731731) derivatives.
Catalyst Systems and Reaction Conditions
The traditional Erlenmeyer synthesis is typically carried out in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) at elevated temperatures. arkat-usa.org Acetic anhydride serves as both a dehydrating agent and a cyclizing agent, facilitating the formation of the oxazolone ring. modernscientificpress.comwikipedia.org Sodium acetate acts as a base, promoting the condensation step. modernscientificpress.com
Over the years, various other catalyst systems have been explored to improve the reaction's efficiency and mildness. These include the use of piperidine, potassium carbonate, and calcium acetate. modernscientificpress.com Some modern adaptations have successfully employed alumina (B75360) as a mild, solid-supported base, enabling the reaction to proceed at room temperature and often in the absence of a solvent. ucd.ie Other catalysts, such as 5-sulfosalicylic acid, have also been shown to be effective, allowing the reaction to proceed at room temperature without the need for hazardous solvents or energy-intensive techniques like heating or microwave irradiation. researchgate.net
| Catalyst System | Reactants | Conditions | Outcome | Reference |
| Acetic Anhydride, Sodium Acetate | N-acyl glycine, Aldehyde/Ketone | Elevated temperatures | 4-alkylidene/arylidene-2-oxazolin-5-one | wikipedia.orgarkat-usa.org |
| Alumina | 2-phenyl-5-oxazolone, Aldehyde | Dichloromethane, Room temperature | Erlenmeyer azlactones in moderate to high yields | ucd.ie |
| 5-Sulfosalicylic Acid | Aromatic aldehydes, Hippuric acid, Acetic anhydride | Room temperature, Solvent-assisted grinding | 4-arylidene-2-phenyl-5(4H)-oxazolones in good to excellent yields | researchgate.net |
| Basic Lead Acetate | Thiohippuric acid, Aldehydes | Dichloromethane, Room temperature | 4-alkylidene/arylidene thioazlactone derivatives in good yields | arkat-usa.org |
Contemporary Cyclization Strategies
In addition to modifications of the classical Erlenmeyer synthesis, modern organic chemistry has introduced novel cyclization strategies for the synthesis of oxazolones, offering improved efficiency and greener reaction profiles.
Utilizing Sulfonyl Chlorides and Chloroformates as Cyclizing Agents
Contemporary methods have explored the use of sulfonyl chlorides and chloroformates as effective cyclizing agents. For example, the reaction of N-acylamino acids with sulfonyl chlorides can lead to the formation of oxazolone derivatives. researchgate.net Similarly, ethyl chloroformate, in the presence of a base like triethylamine, can be used to activate acylglycines, facilitating their subsequent cyclization. modernscientificpress.com These reagents offer alternative pathways to the oxazolone core, sometimes under milder conditions than the classical acetic anhydride method.
The synthesis of sulfonylamides containing an isoxazole (B147169) moiety often involves the initial formation of sulfonyl chlorides from the corresponding substrates, which are then reacted with amino compounds. researchgate.net This highlights the versatility of sulfonyl chlorides in heterocyclic synthesis.
Microwave-Assisted Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of 2-oxazolines, including derivatives of 4-methyl-2-phenyl-2-oxazoline-5-one, has been significantly enhanced through the use of microwave irradiation. nih.govrsc.orgnih.gov These protocols often lead to dramatically reduced reaction times, sometimes from hours to mere minutes, and can result in higher product yields compared to conventional heating methods. nih.govresearchgate.net For instance, the microwave-assisted synthesis of 2-aryl-2-oxazolines from ω-amido alcohols promoted by polyphosphoric acid esters has been shown to be highly efficient, with good to excellent yields and short reaction times. nih.gov
| Method | Reactants | Conditions | Outcome | Reference |
| Microwave-assisted synthesis | 2-cyano-2-(1-ethoxyethylidene)aminoethanoate, Aldehydes | Solvent-free, Synthewave 402 Prolabo MW reactor | 4,4,5-trisubstituted 2-methyl-2-oxazolines | nih.gov |
| Microwave-assisted synthesis | Aryl nitriles/cyano-containing compounds, Chiral β-amino alcohols | Heterogeneous catalyst, Concentrated solution or solvent-free | Chiral oxazolines in excellent yields | rsc.org |
| Microwave-assisted cyclization | ω-amido alcohols | Polyphosphoric acid (PPA) esters | 2-Aryl-2-oxazolines and 5,6-dihydro-4H-1,3-oxazines | nih.gov |
Development of Solvent-Free Synthetic Approaches
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free synthetic methods for oxazolones. nih.gov Mechanochemical approaches, such as grinding reactants together in the absence of a solvent, have proven to be highly effective. nih.gov A one-step, solvent-free synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been developed by grinding glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. nih.gov This method is not only environmentally friendly but also simple, efficient, and economical. nih.gov
Another solvent-free approach involves the use of a solid catalyst like alumina at room temperature, which has been successfully applied to the synthesis of both aliphatic and aromatic azlactones in good yields. ucd.ie These solvent-free methods represent a significant advancement in the sustainable synthesis of this important class of heterocyclic compounds.
Synthetic Routes via Precursor Transformation
The transformation of pre-existing molecular frameworks is a cornerstone of synthetic chemistry, allowing for the efficient construction of complex molecules like this compound and its analogs. Key strategies include the functionalization of the oxazolone core and the rearrangement of related heterocyclic systems.
N-Alkylation Reactions for Functionalization
The oxazolone ring, specifically in structures like (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, presents multiple sites for electrophilic reactions. sphinxsai.com Nucleophilic attack is a common reaction pathway, often targeting the carbonyl group, which can lead to the opening of the heterocyclic ring. sphinxsai.com The carbon at the C-2 position is also an electrophilic center. sphinxsai.com The introduction of substituents on the benzylidene ring can influence the reactivity of the oxazolone system. For instance, an electron-withdrawing group like a meta-nitro (m-NO2) group can increase the positive charge on the C-2 carbon, making it more susceptible to nucleophilic attack. sphinxsai.com Conversely, an alkoxy group at the para position of the phenyl ring can diminish the electron-withdrawing effect. sphinxsai.com
While direct N-alkylation of the this compound is not extensively detailed, the functionalization of related amides to form imidates, which are precursors to oxazolines, is a well-established method. For example, benzamides can be converted to their corresponding imidates using reagents like triethyloxonium (B8711484) tetrafluoroborate. clockss.org These imidates can then react with amino alcohols to yield chiral oxazolines. clockss.org This two-step process, involving the activation of an amide precursor, represents an indirect but effective strategy for achieving N-functionalized oxazoline (B21484) structures.
Isomerization Pathways from Related Heterocycles (e.g., 3-Amido-2-phenyl Azetidines to 2-Oxazolines)
A novel and efficient pathway to synthesize 2-oxazolines involves the stereospecific isomerization of 3-amido-2-phenyl azetidines. researchgate.netmdpi.com This method serves as a powerful alternative to the traditional synthesis, which typically involves the reaction of an amino alcohol with a carboxylic acid. researchgate.netmdpi.com
The isomerization can be effectively catalyzed by both Lewis and Brønsted acids, with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) being identified as a particularly effective Lewis acid catalyst. mdpi.com The reaction proceeds with high regio- and stereoselectivity. The proposed mechanism involves a presumed Sₙ2 nucleophilic attack by the amide oxygen at the more reactive C2 position of the azetidine (B1206935) ring, leading to the formation of a cis-2-oxazoline product. mdpi.com This stereochemical outcome is supported by the analysis of coupling constants in the product's NMR spectrum. mdpi.com
The versatility of this method has been demonstrated with a range of substrates. Amides bearing aryl, heteroaryl, and alkyl groups have been successfully isomerized into their corresponding 2-oxazolines in high yields using Cu(OTf)₂. mdpi.com For substrates containing functional groups that could coordinate with the copper catalyst, such as hydroxyl or amino groups, trifluoroacetic acid (CF₃COOH) has been shown to be an effective alternative catalyst. mdpi.com
| Entry | Amide Substituent (R) | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Cu(OTf)₂ | 95 |
| 2 | 4-Methylphenyl | Cu(OTf)₂ | 96 |
| 3 | 4-Methoxyphenyl | Cu(OTf)₂ | 94 |
| 4 | 4-Chlorophenyl | Cu(OTf)₂ | 93 |
| 5 | 2-Thienyl | Cu(OTf)₂ | 90 |
| 6 | 2-Naphthyl | Cu(OTf)₂ | 92 |
| 7 | Cyclohexyl | Cu(OTf)₂ | 85 |
| 8 | tert-Butyl | Cu(OTf)₂ | 82 |
| 9 | 2-Hydroxyphenyl | CF₃COOH | 88 |
| 10 | 2-Aminophenyl | CF₃COOH | 85 |
Stereoselective Synthesis of Chiral Oxazolone and Oxazoline Analogues
Oxazolones are valuable templates for the stereoselective synthesis of various molecules, including amino acids and other heterocyclic scaffolds. rsc.org The creation of chiral centers, particularly at the C4 position of the oxazolone ring, is a key objective in asymmetric synthesis.
One prominent strategy involves the diastereoselective alkylation of an oxazolone enolate. This can be achieved by employing a chiral auxiliary. For instance, chiral oxazolidinones, such as (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, are widely used as auxiliaries to direct the stereochemical outcome of reactions on an attached acyl group. nist.gov While this is a common application for oxazolidinones (the reduced form of oxazolones), the principle of using a chiral element to control the approach of an electrophile is central to the stereoselective synthesis of substituted oxazolones as well.
Furthermore, photobiocatalysis has emerged as a cutting-edge strategy for stereoselective radical reactions. acs.org By combining an enzyme with a photoredox catalyst, it is possible to achieve highly enantioselective α-alkylation of aldehydes. acs.org This cooperative catalysis approach allows for the creation of a stereogenic center with high enantiomeric excess. acs.org For example, an engineered deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been used for the asymmetric α-alkylation of various aldehydes, demonstrating the potential for creating chiral building blocks that could be precursors to chiral oxazolones. acs.org
Another powerful method is the stereodirected addition of organometallic reagents to chiral precursors. A highly efficient synthesis of a β-vinylserine equivalent, which is structurally related to substituted amino acids that can be derived from oxazolones, utilizes a vinyl Grignard addition to an N-tosyl analogue of Garner's aldehyde. nih.gov This reaction proceeds with high anti-diastereoselectivity (8.5:1), showcasing how a chiral substrate can effectively control the formation of a new stereocenter. nih.gov
| Method | Precursor/Substrate | Key Reagent/Catalyst | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Diastereoselective Grignard Addition | N-Tosyl analogue of Garner's aldehyde | Vinylmagnesium bromide | β-Vinylserine equivalent | 8.5:1 anti-diastereoselectivity | nih.gov |
| Photobiocatalytic α-Alkylation | Aldehyde (e.g., 3-phenylpropanal) | Engineered EcDERAalk / Photoredox catalyst | α-Alkylated aldehyde | Up to 94:6 e.r. | acs.org |
| Chiral Auxiliary | (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | Used to direct subsequent reactions | Chiral acylated products | High diastereoselectivity | nist.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Phenyl 2 Oxazoline 5 One
1,3-Dipolar Cycloaddition Reactions of Mesoionic Oxazolones
4-Methyl-2-phenyl-2-oxazoline-5-one can tautomerize into its mesoionic form, a münchnone, which acts as a 1,3-dipole. This reactivity is harnessed in cycloaddition reactions.
Intermolecular Cycloadditions with Carbon Nanomaterials (e.g., C60, MWCNTs, Graphite (B72142) Flakes)
The mesoionic form of this compound (MPO) has been successfully utilized for the functionalization of various carbon nanomaterials. nih.govresearchgate.net This includes 1,3-dipolar cycloaddition reactions with wikipedia.orgfullerene (C60), multi-walled carbon nanotubes (MWCNTs), and graphite flakes. nih.govresearchgate.net These reactions are typically promoted by heat, Lewis acids, or basic catalysts. nih.gov A significant advantage of this method is the ability to perform solvent-free 1,3-dipolar cycloadditions by heating a solid mixture of the oxazolone (B7731731) and the carbon nanomaterial at mild temperatures (70–120 °C). nih.gov This process leads to the direct functionalization and, in the case of graphite, delamination into few-layer graphene nanosheets. nih.gov The resulting functionalized nanomaterials exhibit altered physicochemical properties, opening avenues for their application in advanced materials.
Theoretical and Experimental Mechanistic Studies: Concerted vs. Stepwise Pathways
The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted pericyclic process. numberanalytics.comresearchgate.net This means the reaction proceeds through a single, cyclic transition state, which accounts for the high stereospecificity often observed. researchgate.net However, the possibility of a stepwise mechanism, involving a diradical intermediate, has also been considered. numberanalytics.comiarjset.com
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction pathways for the cycloaddition of mesoionic oxazolones with graphene models. nih.gov These studies explore different reaction pathways, such as at the center, corner, and edge of the graphene sheet, to understand the regioselectivity of the functionalization. nih.gov For many 1,3-dipolar cycloadditions, the concerted pathway is energetically favored over the stepwise alternative. iarjset.com The choice between a concerted and stepwise mechanism can be influenced by the nature of the dipole and the dipolarophile. iarjset.com
Role of Irreversible Decarboxylation as a Reaction Driving Force
A key feature of the 1,3-dipolar cycloaddition reactions of münchnones is the spontaneous loss of carbon dioxide from the initial cycloadduct. This irreversible decarboxylation acts as a powerful thermodynamic driving force for the reaction, leading to the formation of stable pyrrole (B145914) derivatives. researchgate.net This characteristic is particularly valuable in the functionalization of carbon nanomaterials, as it ensures the covalent attachment of the organic moiety to the carbon surface.
Nucleophilic Ring-Opening Reactions
The oxazolone ring is susceptible to attack by nucleophiles, leading to ring-opening and the formation of various derivatives.
Fission of the Carbonyl-Oxygen Link and 1,5-Bond Cleavage
Nucleophilic attack on the oxazolone ring typically occurs at the C5 carbonyl carbon. This leads to the cleavage of the acyl-oxygen (C5-O1) bond, which is often referred to as 1,5-bond cleavage. researchgate.net This type of ring-opening is a common pathway in reactions with various nucleophiles, resulting in the formation of acyclic products. researchgate.net For instance, the hydrolysis of 4-anilinomethylene-2-phenyl-2-oxazolin-5-one with ethanolic potassium hydroxide (B78521) results in the cleavage of the 1,5-bond to yield 3-anilino-2-benzoylamino acrylic acid. researchgate.net
Reactivity with Various Nucleophiles (e.g., primary amines, alkoxides, binucleophiles)
This compound and its derivatives react with a range of nucleophiles, demonstrating the versatility of the oxazolone scaffold in synthetic chemistry.
Primary Amines: The reaction of oxazolones with primary amines is a well-established method for the synthesis of amides. nih.gov The nucleophilic amine attacks the carbonyl carbon, leading to ring-opening and the formation of a new amide bond. For example, the reaction of azo-oxazolones with aromatic amines in the presence of acetic acid under reflux leads to the rapid and high-yield formation of the corresponding azo-benzamide derivatives.
Alkoxides: Alkoxides, generated from alcohols in the presence of a base, also readily open the oxazolone ring. researchgate.net Methanolysis of 4-anilinomethylene-2-phenyl-2-oxazolin-5-one in the presence of sodium methoxide (B1231860) yields the corresponding methyl ester, methyl 3-anilino-2-benzoylamino acrylate, through cleavage of the 1,5-bond. researchgate.net Similarly, ethanolysis with ethoxide furnishes the ethyl ester. researchgate.net
Binucleophiles: The reactivity of oxazolones with binucleophiles can lead to the formation of new heterocyclic systems. The specific outcome depends on the nature of the binucleophile and the reaction conditions.
| Nucleophile | Product Type | Reference |
| Primary Amines | Amides | nih.gov |
| Alkoxides (e.g., Methoxide, Ethoxide) | Esters | researchgate.net |
| Water (Hydrolysis) | Carboxylic Acids | researchgate.net |
Regioselectivity Analysis via Hard-Soft Acid-Base (HSAB) Principle
The Hard-Soft Acid-Base (HSAB) principle is a valuable qualitative tool for understanding and predicting the regioselectivity of reactions involving ambident nucleophiles and electrophiles. wikipedia.org This theory classifies chemical species as "hard" or "soft" based on factors like size, charge density, and polarizability. wikipedia.orglibretexts.org Hard acids are small, highly charged, and non-polarizable, while soft acids are larger, have a lower charge, and are more polarizable. libretexts.orgyoutube.com Similarly, hard bases are small and highly electronegative, while soft bases are larger and more polarizable. youtube.comyoutube.com The central tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. wikipedia.orgyoutube.comretrosynthetix.com
In the context of this compound and its derivatives, the oxazolone ring presents multiple potential reaction sites. The carbonyl carbon (C-5) can be considered a hard electrophilic center, while the exocyclic β-carbon in unsaturated azlactones is a softer electrophilic site. retrosynthetix.com This distinction allows for the prediction of how different nucleophiles will react. For instance, a hard nucleophile would be expected to preferentially attack the hard carbonyl carbon, while a soft nucleophile would favor the softer β-carbon in a conjugate addition type reaction. retrosynthetix.com
This principle is also applicable to alkylation reactions of the oxazolone anion, which is an ambident nucleophile with reactive sites at both nitrogen and oxygen. The outcome of these reactions (N-alkylation vs. O-alkylation) can be influenced by the nature of the alkylating agent. researchgate.net Alkylating agents with hard leaving groups tend to favor O-alkylation, a hard-hard interaction, while those with soft leaving groups favor N-alkylation, a soft-soft interaction. researchgate.net
Formation of α,β-Dehydroamino Acid Derivatives
Unsaturated oxazolones, also known as azlactones, are key intermediates in the synthesis of α,β-dehydroamino acid derivatives. researchgate.netrsc.org The chemistry of oxazolones is often dominated by ring-opening reactions. biointerfaceresearch.com The reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with nucleophiles like piperidin-2-ylmethanamine can lead to the formation of N-substituted α,β-dehydroamino acid derivatives. researchgate.net The specific products formed are dependent on reaction conditions such as solvent, temperature, and reaction time. researchgate.net
The general reactivity of the oxazolone ring is influenced by substituents at the C-2 and C-4 positions. For instance, the rate of the ring-opening reaction can be affected by the electronic properties of the substituent on the phenyl ring at the C-2 position. biointerfaceresearch.com
Electrophilic and Radical Transformations
Oxidation Pathways and Functional Group Conversions of the Oxazoline (B21484) Ring
The oxazoline ring in compounds like this compound can undergo oxidation to form the corresponding oxazole (B20620). evitachem.com This transformation can be achieved using various oxidizing agents. The resulting oxazoles are valuable functional groups in organic synthesis and can be further converted into other important functionalities such as carboxylic acids, aldehydes, and nitriles. acs.org This highlights the utility of oxazolines as synthetic intermediates for a range of aromatic compounds. acs.org
Alkylation Reactions at Specific Ring Positions
Saturated azlactones, such as this compound, can be alkylated at the C-4 position. biointerfaceresearch.com These reactions are typically carried out in aprotic solvents and can lead to the formation of 4,4-disubstituted azlactones. biointerfaceresearch.com
Furthermore, the anion of the oxazolone ring is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen and the oxygen atoms. The regioselectivity of these alkylation reactions (N-alkylation versus O-alkylation) can be influenced by several factors, including the alkylating agent, the counterion, and the solvent. researchgate.netrsc.orgnih.gov For example, using an alkali salt of a similar lactam system in DMF has been shown to favor N-alkylation, while using a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov This selectivity is often explained by the HSAB principle, where hard alkylating agents tend to react at the harder oxygen atom, and softer alkylating agents react at the softer nitrogen atom. researchgate.net
Reactions Involving Exocyclic Double Bonds of Unsaturated Azlactones
Diels-Alder Reactions as Dienophiles
Unsaturated azlactones, which possess an exocyclic double bond, can participate as dienophiles in Diels-Alder reactions. biointerfaceresearch.com The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to form six-membered rings. khanacademy.orglibretexts.org In this context, the unsaturated azlactone acts as the two-electron component (the dienophile), reacting with a four-electron diene. khanacademy.org
The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.org In the case of unsaturated azlactones, the carbonyl group within the ring serves this purpose, making the exocyclic double bond sufficiently electron-poor to react with an electron-rich diene. youtube.com These reactions can be highly stereoselective, leading to the formation of complex cyclic structures with multiple stereocenters. libretexts.orgyoutube.com The use of chiral catalysts can also enable enantioselective Diels-Alder reactions, providing access to optically active products. acs.org
Michael Addition Reactions
The Michael addition, a conjugate addition reaction, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. byjus.com The reaction proceeds via the formation of a carbanion from the Michael donor, which then attacks the β-carbon of the acceptor. wikipedia.orgbyjus.com
In the context of this compound, its derivatives can act as Michael donors. For instance, the acid-catalyzed reaction of 4,4-dimethyl-2-vinyl-5(4H)-oxazolone with primary alcohols results in a Michael addition at the carbon-carbon double bond. researchgate.net However, this reactivity is not universal, as no Michael addition was observed in reactions with 4,4-dimethyl-2-isopropenyl-5(4H)-oxazolone. researchgate.net The efficiency of the Michael reaction is influenced by the nature of the nucleophile; doubly stabilized enolates are particularly effective Michael donors. chemistrysteps.com
A systematic study of Michael addition reactions between enantiomerically pure N-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones and a chiral Ni(II) complex of a glycine (B1666218) Schiff base has been reported to yield β-substituted pyroglutamic acids with high chemical and optical yields. nih.gov This method is noted for its practicality and economic advantages due to the quantitative recovery of the chiral auxiliaries. nih.gov
The mechanism of the Michael addition involves three key steps:
Deprotonation of the Michael donor to form an enolate. masterorganicchemistry.com
Conjugate addition of the enolate to the α,β-unsaturated acceptor. masterorganicchemistry.com
Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com
The regioselectivity of the addition (1,4-addition versus 1,2-addition) is influenced by the strength of the nucleophile. Weaker bases tend to favor the 1,4-conjugate addition characteristic of the Michael reaction. chemistrysteps.com
Conversion to Alternative Heterocyclic Scaffolds
This compound and its derivatives serve as versatile precursors for the synthesis of other heterocyclic compounds.
Synthesis of Thiazolones
While direct synthesis of thiazolones from this compound is not explicitly detailed in the provided context, the synthesis of hybrid molecules containing both pyrazoline and 4-thiazolidinone (B1220212) rings has been reported. nih.gov This involves reacting 3,5-diaryl-4,5-dihydropyrazoles with 5-bromothiazolidine-2,4-dione. nih.gov
Formation of Imidazolinones and Imidazoles
Oxazolones can be converted to imidazolones, which are their nitrogen analogs. iajpr.com This transformation is significant as imidazolones are precursors to amino acids and are found in various drugs. iajpr.com The reaction of 4-benzylidene-2-methyl-5-oxazolone with amines has been studied, indicating that the oxazolone ring can be opened by nucleophilic attack. researchgate.net A proposed mechanism for the synthesis of imidazolone (B8795221) derivatives involves the initial activation of the oxazolone carbonyl group by a catalyst, followed by ring rupture through an ammonia (B1221849) attack and subsequent intramolecular cyclization. ut.ac.ir
The synthesis of 2,4-disubstituted imidazoles can be achieved through the condensation of amidines with α-halo ketones. orgsyn.org A robust method involves reacting an α-bromo ketone with an amidine in aqueous THF in the presence of potassium bicarbonate. orgsyn.org Another approach involves the [3+2] cyclization of vinyl azides with amidines, which proceeds without a catalyst. acs.org Furthermore, tetrasubstituted imidazoles can be synthesized through a one-pot, four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org The reaction of hippuric acid with 2-chloroquinoline-3-carbaldehyde (B1585622) in acetic anhydride (B1165640) can yield 4-((2-chloroquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-ones, which are precursors for hybrid imidazole (B134444) derivatives. nih.gov
Generation of Pyrazolones
Pyrazolones can be synthesized from the reaction of 4-anilinomethylene-2-phenyl-2-oxazolin-5-one with phenylhydrazine (B124118). iarjset.comiarjset.com Heating a mixture of these two compounds in ethanol (B145695) results in the formation of 4-benzoylamino-3-pyrazolin-5-one. iarjset.com Pyrazolone derivatives are known to exhibit keto-enol tautomerism. nih.gov For instance, 4-acyl-5-methyl-2-phenyl-2,4-dihydro-pyrazole-3-one derivatives can exist in different tautomeric forms. nih.gov The synthesis of 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one is achieved by reacting ethyl acetoacetate (B1235776) with phenylhydrazine in glacial acetic acid. nih.gov
Formation of Various Oxazole Derivatives
Various synthetic strategies exist for the formation of oxazole derivatives. The Robinson-Gabriel synthesis and the Fischer oxazole synthesis are classical methods for preparing 2,5-diaryloxazoles. ijpsonline.comwikipedia.org The Fischer method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgcutm.ac.in
A more contemporary approach involves a two-step synthesis of 2-phenyl-4,5-substituted oxazoles via the intramolecular copper-catalyzed cyclization of β-(methylthio)enamides. nih.gov These enamide precursors are obtained from the nucleophilic ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone. nih.gov Another method utilizes a palladium/copper catalyst for the direct arylation to produce 2,4-disubstituted oxazoles. ijpsonline.com Trisubstituted oxazoles can be synthesized through a one-pot reaction involving a carboxylic acid, a dehydrative condensing agent, an amino acid, and a Suzuki-Miyaura coupling reaction. ijpsonline.com The isomerization of 3-amido-2-phenyl azetidines in the presence of an acid, such as Cu(OTf)₂, can also efficiently yield chiral 2-oxazolines. mdpi.com
Spectroscopic and Structural Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 4-Methyl-2-phenyl-2-oxazoline-5-one. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.
In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For this compound, key signals include those for the methyl group, the methine proton on the oxazoline (B21484) ring, and the aromatic protons of the phenyl group. The aromatic protons typically appear in the downfield region (δ 7.2–7.8 ppm), while the oxazoline ring proton shows a characteristic shift.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for this compound in deuterochloroform (CDCl₃) as a solvent reveals distinct signals for each carbon atom in the molecule. spectrabase.com
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| C=O (carbonyl) | Value not available |
| C=N (imine) | Value not available |
| Phenyl C1 (ipso) | Value not available |
| Phenyl C2/C6 (ortho) | Value not available |
| Phenyl C3/C5 (meta) | Value not available |
| Phenyl C4 (para) | Value not available |
| C4 (oxazoline ring) | Value not available |
| CH₃ (methyl) | Value not available |
Specific chemical shift values from the provided search results were not available. The table structure is based on expected signals for the compound.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum provides a unique fingerprint of the molecule. A crucial absorption band is the carbonyl (C=O) stretching vibration, which is typically observed around 1700 cm⁻¹. The presence of the C=N double bond and the aromatic ring also gives rise to characteristic absorption bands in the spectrum.
Mass Spectrometry (MS, High-Resolution Mass Spectrometry, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound, which has a molecular formula of C₁₀H₉NO₂, the exact mass is 175.063329 g/mol . spectrabase.comnih.gov High-resolution mass spectrometry (HRMS) can confirm this precise mass, which aids in distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for the analysis of volatile compounds. In the mass spectrum of this compound obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 175. The fragmentation pattern provides further structural information. Common fragments observed in the GC-MS analysis of this compound include ions with m/z values of 105 and 77, which correspond to the benzoyl cation and the phenyl cation, respectively. nih.gov Another significant peak is often seen at m/z 117. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₂ spectrabase.combldpharm.combiosynth.com |
| Molecular Weight | 175.18 g/mol bldpharm.combiosynth.com |
| Exact Mass | 175.063329 g/mol spectrabase.comnih.gov |
X-ray Crystallography for Precise Molecular Structure Determination and Absolute Configuration Assignment
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers. While specific X-ray crystallographic data for this compound was not found in the provided search results, this method would be crucial for unambiguously establishing its molecular geometry and stereochemistry if a suitable single crystal can be grown. For related oxazoline derivatives, X-ray diffraction analysis has been successfully used to determine their absolute configurations. acs.org
Advanced Chromatographic Techniques in Derivatization Studies (e.g., RP-HPLC for Enantioseparation)
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of this compound and its derivatives. Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Reversed-phase HPLC (RP-HPLC) using a chiral stationary phase is a powerful method for the separation of these enantiomers. For instance, the enantiomers of a similar compound, 4-Methyl-5-phenyl-2-oxazolidinone, have been successfully separated using an Astec® CHIROBIOTIC® TAG chiral HPLC column with methanol (B129727) as the mobile phase. sigmaaldrich.com This demonstrates the applicability of chiral HPLC for the enantioseparation of related oxazoline structures. Such separations are critical in stereoselective synthesis and for studying the biological activities of individual enantiomers.
Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Phenyl 2 Oxazoline 5 One
Quantum Mechanical Studies of Reaction Mechanisms and Transition State Analysis
Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms at the molecular level. For azlactones, including 4-Methyl-2-phenyl-2-oxazoline-5-one, theoretical studies have been crucial in understanding their reactivity.
One of the key aspects investigated is the epimerization of the α-carbonyl stereocenter, a common issue during the synthesis of azlactones. Theoretical studies have explored two primary hypotheses for this racemization: keto-enol tautomerism and base-mediated racemization via an enolate intermediate. nih.govacs.org
Keto-Enol Tautomerism: Calculations have shown that the keto tautomer of azlactones is significantly more stable than the enol form. nih.govacs.org For a range of C2- and C4-substituted azlactones, the percentage of the keto form is consistently calculated to be higher than 99.999%. nih.govacs.org This theoretical finding aligns with experimental data from IR, ¹H, and ¹³C NMR spectroscopy, which only indicate the presence of the keto tautomer. nih.govacs.org
Base-Mediated Racemization: Computational modeling suggests that base-mediated racemization is the more plausible pathway for epimerization. nih.govacs.org In the presence of a base, such as a tertiary amine, the deprotonation of the azlactone to form an enolate intermediate has a relatively low activation energy barrier that can be overcome at room temperature. acs.org For instance, in the case of an alanine-derived azlactone in dichloromethane, the Gibbs free energy of activation for deprotonation was calculated to be 9.9 kcal/mol. acs.org This pathway is consistent with experimental observations where intramolecular cyclization leads to complete epimerization. nih.gov
Cycloaddition Reactions: this compound is known to undergo 1,3-dipolar cycloaddition reactions. biosynth.comresearchgate.net Theoretical models have been used to represent these reactions, including the enantioselective cycloaddition onto fullerenes (C60) and the functionalization of carbon nanotubes and graphite (B72142) flakes. researchgate.net These studies help in understanding the formation of nitrile imine dipole intermediates and the subsequent cycloaddition. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of molecules over time. While specific MD simulation studies solely focused on this compound are not extensively documented in the provided results, the principles of MD are widely applied to similar heterocyclic compounds to understand their flexibility and interactions.
For related oxazoline (B21484) systems, MD simulations are used to study parameters like the root-mean-square deviation (RMSD) of ligand and protein backbones, the root-mean-square fluctuation (RMSF) of atoms, and the radius of gyration, which provide insights into the stability and conformational changes of the molecule in different environments. researchgate.net
Conformational Analysis: The conformation of the oxazoline ring is a key determinant of its reactivity. X-ray crystallography studies on related compounds, such as 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, reveal that the five-membered oxazoline ring typically adopts an envelope conformation. mdpi.comresearchgate.net In this conformation, the phenyl substituent and the oxazoline ring have a specific dihedral angle. mdpi.comresearchgate.net Computational conformational analysis can systematically explore the potential energy surface to identify low-energy conformers and the barriers between them, providing a more complete picture of the molecule's flexibility.
Prediction of Spectroscopic Parameters and Molecular Properties (e.g., Collision Cross Section)
Computational methods are frequently used to predict various spectroscopic and molecular properties, which can aid in the identification and characterization of compounds.
Spectroscopic Parameters: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. researchgate.net For instance, in a study on a related oxadiazole derivative, the correlation between theoretical and experimental ¹³C and ¹H chemical shifts was found to be high. researchgate.net These predictions are valuable for assigning experimental spectra and confirming molecular structures.
Molecular Properties: Other important molecular properties can also be computed. The collision cross section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility spectrometry. Predicted CCS values for this compound with different adducts have been calculated using tools like CCSbase. uni.lu
Below is a table of predicted collision cross section (CCS) values for this compound and its adducts.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 176.07060 | 133.5 |
| [M+Na]⁺ | 198.05254 | 143.0 |
| [M-H]⁻ | 174.05604 | 140.2 |
| [M+NH₄]⁺ | 193.09714 | 153.0 |
| [M+K]⁺ | 214.02648 | 141.8 |
| [M+H-H₂O]⁺ | 158.06058 | 127.0 |
| [M+HCOO]⁻ | 220.06152 | 157.1 |
| [M+CH₃COO]⁻ | 234.07717 | 178.3 |
| [M+Na-2H]⁻ | 196.03799 | 139.7 |
| [M]⁺ | 175.06277 | 134.6 |
| [M]⁻ | 175.06387 | 134.6 |
| Data sourced from PubChemLite. uni.lu |
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. This is often achieved through the calculation of various molecular descriptors and the application of theoretical models.
Electronic Effects: The electronic properties of substituents on the 2-phenyl ring of 2-oxazolines have a significant impact on their reactivity. rsc.org For instance, in the cationic ring-opening polymerization (CROP) of para-substituted 2-phenyl-2-oxazolines, electron-donating substituents were found to decrease the rate of homopolymerization compared to the unsubstituted analog. rsc.org Conversely, in copolymerizations, monomers with electron-donating groups were incorporated at a higher rate. rsc.org A Hammett plot, which correlates reaction rates with substituent constants, can be used to quantify these electronic effects. rsc.org
Frontier Molecular Orbitals: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial descriptors of chemical reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net Computational studies on related heterocyclic systems have utilized HOMO-LUMO analysis to understand their electronic properties and predict their behavior in chemical reactions. researchgate.net
Role of 4 Methyl 2 Phenyl 2 Oxazoline 5 One As a Synthetic Intermediate and Building Block
Precursor for α-Amino Acids and Peptides
Unsaturated oxazolones, such as 4-methyl-2-phenyl-2-oxazoline-5-one, are well-established synthons for preparing α-amino acids and peptides. nih.gov The ring structure can be opened by various nucleophiles, including water, alcohols, and amines, to yield N-acyl amino acid derivatives. This reactivity is central to its role in peptide synthesis.
A significant application is in the dynamic kinetic resolution of racemic oxazolones to produce enantiomerically enriched α-amino acid derivatives. nih.gov For instance, peptide-catalyzed methanolysis of oxazolones with benzylic-type substituents can yield α-amino methyl esters with high enantiomeric ratios, often ranging from 88:12 to 98:2. nih.gov This process allows for the conversion of a racemic starting material into a single, desired enantiomer of an amino acid derivative, which is a critical step in the synthesis of chiral drugs and biologically active molecules.
Table 1: Examples of Nucleophilic Ring Opening of Oxazolones
| Nucleophile | Product Type | Significance |
|---|---|---|
| Water | N-Acyl-α-amino acid | Direct synthesis of modified amino acids. |
| Alcohol (e.g., Methanol) | N-Acyl-α-amino acid ester | Precursors for peptide synthesis and other derivatives. nih.gov |
| Amine | N-Acyl-α-amino acid amide | Formation of peptide bonds. |
Versatile Scaffold for the Construction of Complex Heterocyclic Compounds
The oxazolone (B7731731) ring is a versatile scaffold for building more intricate heterocyclic structures. evitachem.com Its chemical reactivity allows it to undergo various transformations, leading to the formation of different five- and six-membered heterocycles. nih.gov For example, the reaction of oxazolones with phenylhydrazine (B124118) in acetic acid yields 1,2,4-triazin-6(5H)-ones. nih.gov
Furthermore, derivatives of the core oxazoline (B21484) structure can be used in specialized cycloaddition reactions. The synthesis of a 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline has been demonstrated through a cycloaddition reaction of a corresponding cyano derivative with sodium azide, showcasing the utility of the oxazoline framework in creating complex, multi-heterocyclic molecules. imist.ma 2-Oxazolines are recognized as fundamentally important five-membered heterocycles that are present in numerous medicinally active compounds and natural products. nih.gov
Application as a Chiral Auxiliary and Ligand in Asymmetric Catalysis
Optically active 2-oxazolines are renowned for their role as chiral building blocks and as ligands in the field of asymmetric catalysis. nih.gov The modular nature and ready availability of chiral β-amino alcohols, the precursors to many oxazolines, make them one of the most successful and widely used classes of ligands for metal-catalyzed transformations. nih.gov
These ligands, often bidentate, coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. This allows for the synthesis of a specific enantiomer of a product, a critical consideration in pharmaceutical development. The C2-symmetric bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands are prominent examples that have been successfully applied in a vast range of asymmetric reactions. nih.govacs.org
Chiral bis(oxazoline) (BOX) ligands are particularly effective in coordinating with various metal cations to form catalysts for stereoselective cycloaddition reactions, among others. These C2-symmetric ligands create a well-defined chiral pocket around the metal center, enabling high levels of enantiocontrol. The configuration of the substituents on the oxazoline ring is crucial for achieving both high efficiency and enantioselectivity in the catalyzed process. acs.org
Asymmetric hydrogenation is a key reaction for producing chiral molecules, and oxazoline-based ligands play a significant part. wikipedia.org Specifically, P,N-type ligands like phosphine-oxazoline (PHOX) ligands have proven highly effective. nih.govwikipedia.org Iridium complexes of chiral PHOX ligands, for example, are used to catalyze the hydrogenation of unfunctionalized alkenes with excellent levels of diastereoselectivity and enantioselectivity. nih.gov The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific substrate. nih.gov
Synthesis of α-Chiral N-Functionalized Compounds
The oxazoline framework is instrumental in the synthesis of various α-chiral N-functionalized compounds. The preparation of enantiomerically pure 5-functionalized oxazolidin-2-ones, a related class of compounds, can be achieved from chiral aziridines with retention of configuration. bioorg.orgnih.gov This transformation highlights the utility of related heterocyclic systems in stereospecific synthesis. The absolute configuration at the C-5 position of the resulting oxazolidinone is directly controlled by the configuration of the starting chiral aziridine (B145994) at its C-2 position. bioorg.org Such methods provide an efficient pathway to valuable chiral synthons that can be used in the asymmetric synthesis of biologically active compounds. bioorg.org
Intermediate in the Formation of Quaternary Amino Acids
This compound serves as an intermediate in the synthesis of α,α-disubstituted amino acids, including quaternary amino acids. The proton at the C4 position is acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce a second substituent at the C4 position. Subsequent hydrolysis of the resulting disubstituted oxazolone yields a quaternary α-amino acid. This methodology provides a powerful route to sterically hindered amino acids that are of interest in peptide chemistry and drug design.
Table 2: Research Findings on the Synthetic Utility of this compound
| Application Area | Key Transformation | Resulting Product Class | Significance in Synthesis |
|---|---|---|---|
| Amino Acid Synthesis | Nucleophilic ring-opening | α-Amino acids and their esters nih.gov | Provides access to non-standard and enantiomerically pure amino acids. nih.gov |
| Heterocycle Construction | Reaction with dinucleophiles (e.g., phenylhydrazine) | Fused/complex heterocycles (e.g., Triazinones) nih.gov | Acts as a versatile building block for diverse chemical scaffolds. evitachem.com |
| Asymmetric Catalysis | Formation of metal complexes (as a ligand precursor) | Chiral products from various reactions | Enables stereocontrolled synthesis of complex molecules. nih.govnih.gov |
| Quaternary Amino Acids | C4-alkylation followed by hydrolysis | α,α-disubstituted amino acids | A key method for synthesizing sterically congested amino acids. |
Advanced Material Science Applications in Research
Polymerization via 1,3-Dipolar Cycloaddition for Novel Polymer Materials (e.g., Poly(4-methylphenyl)oxazoline)
4-Methyl-2-phenyl-2-oxazoline-5-one is a mesoionic compound that can undergo polymerization through a 1,3-dipolar cycloaddition mechanism. biosynth.com This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org In the case of this compound, it can tautomerize into its reactive mesoionic form, a münchnone, which then acts as an azomethine ylide dipole. nih.govresearchgate.net This dipole can then react with various dipolarophiles.
This polymerization process is particularly noteworthy for its efficiency and the fact that it can often be carried out in the absence of solvents, presenting a greener chemistry approach. biosynth.comnih.gov The resulting polymer, poly(4-methylphenyl)oxazoline, has been identified as a promising precursor material, notably in the synthesis of carbon nanotubes. biosynth.com The 1,3-dipolar cycloaddition is a significant method for creating five-membered heterocycles with controlled regio- and stereoselectivity. wikipedia.org This controlled synthesis is crucial for developing polymers with specific, predictable properties.
The versatility of 1,3-dipolar cycloaddition reactions has been widely explored for the synthesis of complex molecules, including various heterocyclic structures. frontiersin.orgnih.govnih.govmdpi.com The application of this reaction to this compound for creating novel polymer materials is an active area of research, with the potential to generate materials with unique electronic and structural properties.
Functionalization of Carbon Nanomaterials (e.g., Carbon Nanotubes, Graphene)
A significant application of this compound is in the functionalization of carbon nanomaterials like graphene and carbon nanotubes (CNTs). nih.govresearchgate.net Pristine carbon nanomaterials are often chemically inert and difficult to process in solvents, which can limit their applications. nih.gov Functionalization aims to overcome these limitations by introducing chemical groups onto their surfaces, thereby enhancing their properties and compatibility with other materials. nih.govnih.gov
Researchers have successfully demonstrated the direct functionalization of graphite (B72142) flakes and multiwalled carbon nanotubes (MWCNTs) using this compound (referred to as MPO in some studies) through a solvent-free 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net In this process, the MPO, upon heating, forms a mesoionic dipole (münchnone) which then reacts with the carbon nanomaterial, leading to the covalent attachment of pyrrole-containing rings to the carbon lattice. nih.govresearchgate.net
This top-down approach is advantageous as it proceeds under relatively mild conditions (70–120 °C) and results in a high degree of functionalization. nih.gov The successful grafting of these functional groups has been confirmed by various analytical techniques, including micro-Raman and X-ray photoelectron spectroscopies, scanning transmission electron microscopy, and thermogravimetric analysis (TGA). nih.govbohrium.com For instance, TGA can be used to estimate the degree of functionalization by measuring the weight loss of the functionalized material upon heating. nih.gov
The functionalization of carbon nanomaterials with poly(2-oxazoline) derivatives, in general, has been shown to improve their solubility and dispersibility in various solvents, which is a crucial step for their integration into composite materials and for various biomedical applications. nih.govresearchgate.net
Table 1: Functionalization of Graphene with this compound
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Method | 1,3-Dipolar Cycloaddition | Solvent-free reaction between graphite flakes and the oxazolone (B7731731). | nih.gov |
| Precursor | This compound | Acts as a mesoionic dipole precursor (münchnone). | nih.govresearchgate.net |
| Result | Functionalized Graphene | Covalent attachment of pyrrole (B145914) rings to graphene nanosheets. | researchgate.net |
| Advantage | Mild Conditions | Reaction temperatures between 70–120 °C. | nih.gov |
| Functionalization Degree | High | Achieved functionalization degrees of 2.1–4.6%. | nih.gov |
Development of Reactive Polymers for Surface Modification
The development of reactive polymers for surface modification is a critical area of materials science, aiming to impart new functionalities to surfaces, such as improved biocompatibility, anti-fouling properties, or specific binding capabilities. nih.govresearchgate.net Poly(2-oxazoline)s, as a class of polymers, are highly versatile for such applications due to their tunable properties and capacity for functionalization. nih.govnih.gov
The polymers and functionalized nanomaterials derived from this compound represent a novel class of reactive materials for surface modification. The covalent functionalization of graphene and CNTs, as described in the previous section, results in a hybrid material that is itself a reactive polymer. The introduced pyrrole rings on the nanomaterial surface can serve as active sites for further chemical modifications or as anchoring points for other molecules.
For example, poly(2-oxazoline)-based coatings have been shown to be excellent alternatives to the widely used polyethylene (B3416737) glycol (PEG) for creating non-fouling surfaces, which are crucial for medical implants and biosensors. nih.gov Poly(2-isopropenyl-2-oxazoline) (PIPOx) is another example of a reactive polymer platform that can be modified post-polymerization to create materials for coatings and other biomedical applications. nih.gov The unique chemistry of this compound allows for the creation of such reactive surfaces on robust carbon nanomaterial scaffolds, potentially leading to the development of advanced coatings with enhanced mechanical and chemical stability.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Poly(4-methylphenyl)oxazoline |
| Carbon Nanotubes |
| Graphene |
| Multiwalled Carbon Nanotubes |
| Poly(2-oxazoline) |
| Poly(2-methyl-2-oxazoline) |
| Poly(2-isopropenyl-2-oxazoline) |
| Polyethylene glycol |
| Pyrrole |
| Münchnone |
Emerging Research Frontiers and Future Directions
Exploration of Unprecedented Reactivity and Novel Chemical Transformations
The inherent reactivity of the oxazolone (B7731731) ring in 4-Methyl-2-phenyl-2-oxazoline-5-one provides a fertile ground for exploring novel chemical transformations. Beyond its established use in the synthesis of amino acids and peptides, researchers are uncovering unprecedented reactivity patterns.
A significant area of emerging research is the participation of this compound in 1,3-dipolar cycloaddition reactions . This mesoionic compound can act as a dipole, reacting with various dipolarophiles to construct complex heterocyclic systems. mdpi.commdpi.com For instance, the solvent-free 1,3-dipolar cycloaddition between graphite (B72142) flakes and mesoionic oxazolones like 4-methyl-2-phenyl oxazolone has been reported to occur at mild temperatures (70–120 °C), leading to the functionalization and delamination of graphite. researchgate.net This reaction proceeds via a tautomeric form of the oxazolone and can occur through a concerted or stepwise mechanism, with the final irreversible decarboxylation driving the reaction forward. researchgate.net This novel reactivity opens avenues for the development of new materials with tailored properties.
Furthermore, the oxazolone ring can undergo various other transformations, including:
Oxidation: Reagents such as potassium permanganate (B83412) or chromium trioxide can oxidize the oxazolone ring, leading to the formation of corresponding oxazolone derivatives.
Reduction: Catalytic hydrogenation, for example using palladium on carbon, can be employed to reduce the oxazolone ring, yielding reduced oxazoline (B21484) derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (B1231860) or sodium ethoxide, resulting in substituted oxazoline products.
These fundamental reactions are being explored in the context of creating novel molecular architectures with potential applications in medicinal chemistry and materials science.
Rational Design of Functionally Tunable Oxazolone Scaffolds for Specific Chemical Transformations
The development of functionally tunable oxazolone scaffolds is a key area of research aimed at designing molecules with specific properties for targeted chemical transformations. While research directly on tuning this compound is emerging, the principles are well-established within the broader class of oxazolines and their derivatives, which serve as valuable chiral auxiliaries and ligands in asymmetric catalysis. mdpi.com
A primary strategy involves the use of chiral oxazoline-containing ligands to induce asymmetry in chemical reactions. For instance, chiral auxiliaries like (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a structurally related compound, are instrumental in enantioselective synthesis. Asymmetric induction is achieved through the coordination of a metal catalyst to the oxazoline nitrogen, which directs the stereochemistry of subsequent reactions.
The design of these scaffolds is guided by the desire to control stereochemical outcomes. The substituents on the oxazoline ring play a crucial role in influencing the steric and electronic environment around the coordinating metal center, thereby dictating the enantioselectivity of the transformation. The development of novel phosphine-oxazoline (PHOX) ligands with axis-unfixed biphenyl (B1667301) backbones is a testament to the ongoing efforts in designing sophisticated ligands for asymmetric catalysis. nih.gov
The following table provides examples of related chiral oxazolidinones used as auxiliaries, highlighting their physical properties which are key to their function in rational design.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Activity |
| (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone | 16251-45-9 | C₁₀H₁₁NO₂ | 177.20 | 121-123 | [α]25/D −168°, c = 2 in chloroform |
| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | 77943-39-6 | C₁₀H₁₁NO₂ | 177.20 | 121-123 | [α]18/D +168°, c = 2 in chloroform |
Data sourced from commercial supplier information.
The ability to systematically modify the structure of the oxazolone scaffold allows for the fine-tuning of its properties, enabling its application in a wide range of specific chemical transformations with high levels of control.
Advancement of Green Chemistry Methodologies in Oxazolone Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and application of oxazolones to minimize environmental impact. researchgate.net This involves the use of greener solvents, catalysts, and reaction conditions.
One approach is the use of heterogeneous catalysts , which can be easily separated from the reaction mixture and recycled. For the synthesis of related nitrogen-containing heterocycles like 2H-indazoles and quinazolines, copper oxide (CuO) nanoparticles supported on activated carbon have been used as an efficient and recyclable heterogeneous nanocatalyst. acs.org This methodology utilizes a green solvent, PEG-400, and proceeds under ligand-free and base-free conditions, demonstrating the formation of new N-N, C-N, and C=N bonds in a one-pot reaction. acs.org While this specific example is for different heterocycles, the principle of using supported metal nanoparticle catalysts in green solvents is a promising avenue for the synthesis of this compound and its derivatives.
Another key aspect of green chemistry is the avoidance of toxic reagents. A patent for the synthesis of the related (S)-4-phenyl-2-oxazolidinone describes a method that avoids the use of cytotoxic reagents and solvents. google.com The process involves the reduction of N-Boc-L-phenylglycine with a borane (B79455) reagent, followed by a catalyzed ring-closing reaction. google.com This highlights a move towards safer and more environmentally benign synthetic routes.
The use of solvent-free reaction conditions, as seen in the 1,3-dipolar cycloaddition of mesoionic oxazolones with graphite, is another significant advancement in green chemistry. researchgate.net Performing reactions in the absence of solvents reduces waste and the environmental impact associated with solvent production and disposal.
The table below summarizes some green chemistry approaches relevant to the synthesis of oxazolones and related heterocycles.
| Green Chemistry Approach | Example | Key Advantages |
| Heterogeneous Catalysis | CuO nanoparticles on activated carbon for synthesis of 2H-indazoles and quinazolines. acs.org | Recyclable catalyst, use of green solvent (PEG-400), ligand- and base-free conditions. acs.org |
| Avoidance of Toxic Reagents | Synthesis of (S)-4-phenyl-2-oxazolidinone avoiding cytotoxic reagents. google.com | Increased safety, reduced environmental toxicity. google.com |
| Solvent-Free Reactions | 1,3-dipolar cycloaddition of mesoionic oxazolones with graphite. researchgate.net | Reduced waste, no solvent emissions, potential for higher efficiency. researchgate.net |
Integration with Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
To enhance the selectivity and efficiency of reactions involving this compound, researchers are integrating it with advanced catalytic systems. These systems often employ novel catalyst designs and cooperative catalysis to achieve high levels of control over reaction outcomes.
Bimetallic catalysis , where two different metals work in synergy, has emerged as a powerful strategy. While specific data for this compound is limited, research on related oxazole (B20620) derivatives demonstrates the potential of this approach. For instance, a bimetallic tandem catalysis involving an achiral gold(I) complex and a chiral N,N'-dioxide/cobalt(II) complex has been developed for the enantioselective cycloisomerization/carbonyl-ene reaction of N-propargylamides with acylsilanes to produce chiral 5-oxazoylmethyl α-silyl alcohols with high yields and enantioselectivities.
Photobiocatalytic systems represent another frontier. The combination of photocatalysis and enzymatic catalysis can lead to novel and highly selective transformations. For example, the directed evolution of a class I aldolase (B8822740) has enabled its use in a cooperative photobiocatalytic system for the enantioselective radical α-alkylation of aldehydes. acs.org This approach combines the substrate activation by a photosensitizer with the stereocontrol provided by the enzyme's active site. acs.org While not yet applied to this compound, this strategy holds promise for developing new asymmetric transformations involving this scaffold.
The following table outlines some advanced catalytic systems and their potential applications in oxazolone chemistry.
| Catalytic System | Description | Potential Application for this compound |
| Bimetallic Catalysis | Synergistic action of two different metal catalysts. | Enantioselective functionalization of the oxazolone ring. |
| Photobiocatalysis | Combination of a photocatalyst and an enzyme. | Asymmetric radical reactions at the C4 position. |
| Organocatalysis | Use of small organic molecules as catalysts. | Stereoselective additions and cycloadditions. |
The integration of this compound and its derivatives with these advanced catalytic systems is a rapidly evolving field that promises to deliver novel, efficient, and highly selective chemical transformations for a wide range of applications.
Q & A
Q. What are the recommended analytical techniques for determining the purity of 4-Methyl-2-phenyl-2-oxazoline-5-one in drug development studies?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing purity. For HPLC, a C18 column with a mobile phase of acetonitrile/water (gradient elution) and UV detection at 254 nm is commonly used. GC analysis typically employs a non-polar stationary phase (e.g., DB-5) with flame ionization detection. These methods ensure ≥90% purity thresholds, as validated for structurally similar oxazoline derivatives .
Q. How can the molecular structure of this compound be confirmed spectroscopically?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. Key signals include the oxazoline ring protons (δ 4.2–5.0 ppm for methylene groups) and aromatic protons (δ 7.2–7.8 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) at ~1700 cm⁻¹. Mass spectrometry (EI-MS) provides molecular ion peaks consistent with the molecular formula (e.g., m/z 177.19 for C₁₀H₁₁NO₂) .
Q. What synthetic routes are effective for preparing this compound?
A common method involves cyclocondensation of substituted β-hydroxyamides with dehydrating agents (e.g., POCl₃ or SOCl₂). For example, reacting 2-phenyl-3-methyl-β-hydroxyamide under reflux in dichloromethane yields the oxazoline ring. Reaction optimization (e.g., temperature control at 80–90°C) minimizes side products like imine by-products .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral oxazoline derivatives like this compound?
Chiral auxiliaries (e.g., (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone) enable enantioselective synthesis. Asymmetric induction is achieved via coordination of metal catalysts (e.g., Cu(OTf)₂) to the oxazoline nitrogen, directing stereochemistry at the methyl-substituted carbon. Enantiomeric excess (>90%) can be verified by chiral HPLC using a cellulose-based column .
Q. What experimental strategies resolve contradictions in thermal stability data for this compound?
Discrepancies in melting points (e.g., 94–96°C vs. 106–109°C) may arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography differentiate polymorphic forms. Recrystallization from ethanol/water mixtures under controlled cooling rates (1–2°C/min) ensures consistent crystal lattice formation .
Q. How can this compound be functionalized for applications in medicinal chemistry?
Electrophilic substitution at the oxazoline ring’s 5-position is feasible via halogenation (e.g., NBS in CCl₄) or alkylation (Grignard reagents). For example, introducing a bromine atom at C5 enhances bioactivity, as seen in analogues with IC₅₀ values <10 µM against kinase targets. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) .
Q. What methodologies address low yields in multi-step syntheses involving this compound intermediates?
Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (by 15–20%) for cyclization steps. Optimizing solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) enhances efficiency. Kinetic studies via in situ FTIR help identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
